3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4/c1-14-12-20(25-15(2)16-6-4-3-5-7-16)26-21(24-14)19(13-23-26)17-8-10-18(22)11-9-17/h3-13,15,25H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHWFRBETIPKOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NC(C)C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 4-chlorophenyl-3-buten-2-one, which is then cyclized with hydrazine hydrate to yield 4-chlorophenylpyrazole. This intermediate is further reacted with 1-phenylethylamine and methyl iodide under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
One of the primary applications of this compound is its potential antitumor activity. Research has shown that pyrazolo[3,4-d]pyrimidines, a related class of compounds, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study synthesized several derivatives and tested their efficacy on 60 different cell lines, revealing that some compounds demonstrated potent antitumor activity with IC50 values ranging from 0.326 to 4.31 μM . Although specific data on 3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is limited, its structural similarities suggest it may possess comparable properties.
Kinase Inhibition
The compound's structure indicates potential as a kinase inhibitor. Kinases are crucial in various signaling pathways related to cancer progression and other diseases. The pyrazolo[1,5-a]pyrimidine scaffold has been studied for its ability to inhibit specific kinases involved in tumor growth and metastasis. Inhibitors targeting Bruton’s Tyrosine Kinase (BTK) have shown promise in treating certain lymphomas and leukemias, highlighting the relevance of this chemical structure in drug design aimed at these targets .
Antimicrobial Properties
Emerging research suggests that pyrazolo compounds may also exhibit antimicrobial properties. A related study focused on synthesizing pyrazolo derivatives demonstrated promising activity against Mycobacterium tuberculosis, suggesting that modifications to the pyrazolo structure can enhance antimicrobial efficacy . This opens avenues for further exploration of this compound as a potential antimicrobial agent.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. Such studies are instrumental in understanding how modifications to the pyrazolo structure can influence its biological activity. For example, computational analyses have indicated favorable interactions between pyrazolo derivatives and target proteins involved in cancer pathways, supporting the hypothesis that similar interactions could be expected from this compound .
Data Table: Summary of Applications
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as protein kinases. It binds to the active site of the enzyme, preventing substrate binding and subsequent phosphorylation events. This inhibition disrupts cellular signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogous pyrazolo[1,5-a]pyrimidine derivatives, emphasizing structural variations and biological implications:
Structure-Activity Relationships (SAR)
Aryl Substituents :
- 4-Chlorophenyl at position 3 is associated with higher antiviral and anticancer activity compared to 2- or 3-substituted analogs .
- Fluorophenyl derivatives (e.g., ) exhibit improved pharmacokinetics due to fluorine’s electronegativity and small atomic radius .
N-Substituents :
- Bulky groups (e.g., phenylethyl , cyclohexyl ) enhance target binding but may reduce solubility .
- Pyridinylmethyl or methoxyethyl groups improve water solubility and blood-brain barrier penetration .
Additional Functional Groups :
Biological Activity
3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo-pyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological properties, primarily due to its structural features that influence its interaction with biological targets.
Chemical Structure
The molecular formula of the compound is , and its structure includes a pyrazolo[1,5-a]pyrimidine core with various substituents that enhance its biological activity. The presence of the 4-chlorophenyl and phenylethyl groups is significant for its pharmacological properties.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit potent anticancer properties. These compounds have been shown to inhibit the activity of various kinases involved in cancer progression, particularly c-Met kinase, which plays a critical role in tumor growth and metastasis.
Case Study: c-Met Inhibition
A study highlighted that derivatives of pyrazolo[1,5-a]pyrimidine showed IC50 values in the low micromolar range against c-Met, suggesting strong inhibitory effects. For instance, a related compound demonstrated an IC50 of , indicating high potency against this target .
2. GABA Receptor Modulation
Another area of interest is the modulation of GABA receptors. Compounds within this class have shown allosteric modulating activity on GABA_A receptors, which are crucial for neurotransmission and are implicated in various neurological disorders.
Research Findings
In vitro studies have demonstrated that these compounds can enhance GABA_A receptor activity, potentially leading to anxiolytic effects. This property is particularly relevant for developing therapeutic agents for anxiety and depression .
3. Anti-inflammatory Effects
Emerging evidence suggests that this compound may also possess anti-inflammatory properties. In animal models, compounds with similar structures have been shown to reduce markers of inflammation, indicating potential applications in treating inflammatory diseases .
Absorption and Distribution
The pharmacokinetic profile of pyrazolo-pyrimidines shows favorable absorption characteristics with significant bioavailability. Studies suggest that these compounds can cross the blood-brain barrier effectively, making them suitable candidates for central nervous system (CNS) disorders.
Metabolism
Metabolic studies indicate that these compounds undergo hepatic metabolism primarily via cytochrome P450 enzymes. Understanding the metabolic pathways is crucial for predicting drug interactions and optimizing dosing regimens.
Excretion
The elimination half-life of related compounds typically ranges from 6 to 12 hours, allowing for once or twice daily dosing in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(4-chlorophenyl)-5-methyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine?
- Answer : Synthesis typically involves multi-step reactions starting with pyrazole-amine precursors and functionalized chalcones. Key steps include cyclization under reflux with polar aprotic solvents (e.g., DMF or dichloromethane) and catalysis by triethylamine. Temperature control (70–100°C) and inert atmospheres (N₂/Ar) are critical to prevent oxidation. Post-synthesis purification employs column chromatography and HPLC to achieve >95% purity .
Q. Which analytical techniques are essential for characterizing this compound and confirming its structure?
- Answer : Use 1H/13C NMR to verify substituent positions and stereochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight and formula. X-ray crystallography (as in for a related compound) resolves regioselectivity and crystal packing. FT-IR identifies functional groups (e.g., amine stretches at ~3300 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
- Answer : Begin with in vitro assays:
- Antimicrobial : Broth microdilution against Mycobacterium tuberculosis (MIC values) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase assays (e.g., EGFR or CDK2) using fluorescence-based protocols .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced bioactivity?
- Answer : Modify substituents systematically:
- Chlorophenyl group : Replace with fluorophenyl or methoxyphenyl to alter lipophilicity and target binding ( shows fluorophenyl enhances Mtb inhibition).
- Phenylethyl amine : Introduce branched alkyl chains (e.g., tert-butyl) to improve metabolic stability.
- Pyrimidine core : Explore substituents at position 5 (methyl vs. trifluoromethyl) to modulate electronic effects. Validate changes via molecular docking (e.g., AutoDock Vina) against crystallized enzyme targets .
Q. How do contradictory data on synthetic yields or bioactivity across studies inform experimental redesign?
- Answer : Discrepancies in yields (e.g., 11–56% in ) may stem from solvent polarity, catalyst loadings, or reaction time. To resolve:
- Design of Experiments (DoE) : Use response surface methodology to optimize variables like temperature and solvent ratio.
- Reproducibility checks : Validate protocols with in situ monitoring (e.g., TLC/HPLC). For bioactivity conflicts, standardize assay conditions (e.g., cell passage number, incubation time) .
Q. What advanced mechanistic studies elucidate its mode of action against bacterial or cancer targets?
- Answer :
- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) for putative targets like mycobacterial enoyl-ACP reductase .
- Cellular imaging : Use confocal microscopy with fluorescent probes (e.g., DAPI for DNA damage) to track apoptosis in treated cancer cells.
- Proteomics : SILAC-based mass spectrometry identifies differentially expressed proteins post-treatment .
Methodological Considerations
Q. How can ultrasound irradiation improve synthesis efficiency compared to conventional methods?
- Answer : Ultrasound enhances reaction rates via cavitation, reducing time from hours to minutes (e.g., achieved 70% yield in 5 hours vs. 24 hours traditionally). Key parameters:
- Frequency : 20–40 kHz for optimal bubble collapse.
- Solvent : Use low-viscosity solvents (e.g., ethanol) to maximize energy transfer.
- Temperature : Controlled heating (40–60°C) prevents side reactions .
Q. What strategies mitigate degradation during storage or biological testing?
- Answer :
- Storage : Lyophilize and store at -20°C under argon. Use amber vials to prevent photodegradation.
- In assays : Include antioxidants (e.g., 0.1% ascorbic acid) in buffer solutions. Monitor stability via LC-MS over 24–72 hours .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
